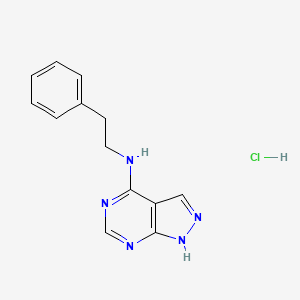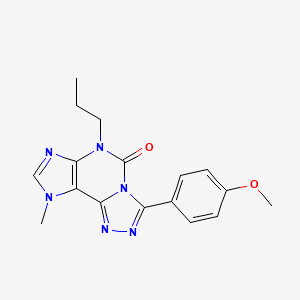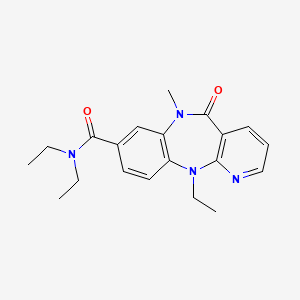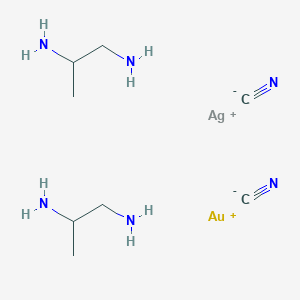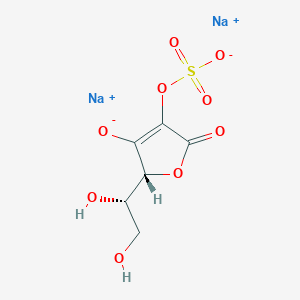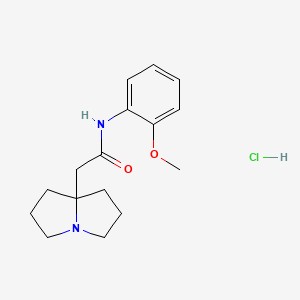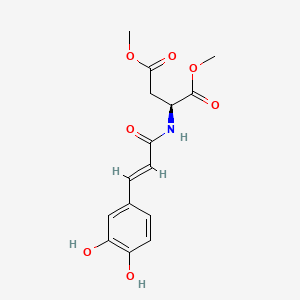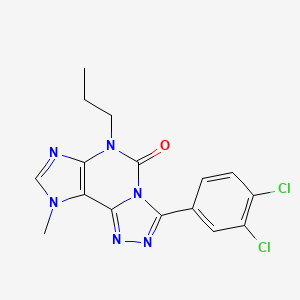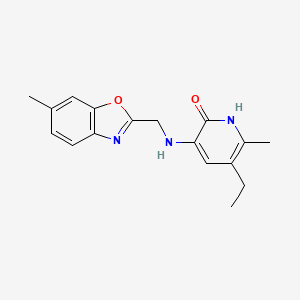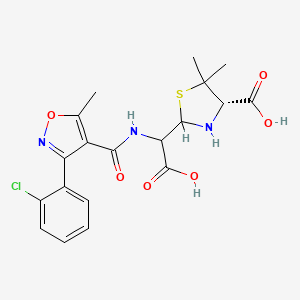
gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrone functional group, which is a nitrogen-oxygen double bond adjacent to a carbon-nitrogen single bond. The compound’s structure includes two phenyl rings, one substituted with a diethylamino group and the other with a carboethoxy group. These substitutions confer specific electronic and steric properties, making the compound useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone typically involves a multi-step process:
-
Formation of the Nitrone Group: : The nitrone group can be synthesized by the reaction of a nitroso compound with an aldehyde or ketone. For this compound, a suitable nitroso precursor and an aldehyde or ketone with the desired phenyl substitution are used.
-
Substitution Reactions: : The diethylamino and carboethoxy groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure selective substitution at the desired positions on the phenyl rings.
-
Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts: Industrial synthesis may use specific catalysts to enhance reaction rates and selectivity.
Automated Purification Systems: These systems streamline the purification process, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone undergoes various chemical reactions, including:
Oxidation: The nitrone group can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert the nitrone group to amines or hydroxylamines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amines or hydroxylamines.
Substitution Products: Various substituted phenyl derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through nitrone-olefin cycloaddition reactions.
Biology: Studied for its potential as a spin trap in electron paramagnetic resonance (EPR) spectroscopy, which helps in detecting and characterizing free radicals.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and its role in mitigating oxidative stress.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone involves its interaction with free radicals and reactive oxygen species. The nitrone group can trap these reactive species, forming stable adducts that can be detected and analyzed. This property is particularly valuable in studying oxidative stress and related biological processes. The compound’s molecular targets include various free radicals and reactive intermediates, and its pathways involve the stabilization and neutralization of these reactive species.
Vergleich Mit ähnlichen Verbindungen
Gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone can be compared with other nitrones, such as:
Alpha-Phenyl-N-tert-butylnitrone (PBN): A well-known spin trap used in EPR spectroscopy.
N-Methyl-N-phenyl-nitrone (MPN): Another nitrone with similar spin-trapping properties.
N-Benzylidene-tert-butylamine N-oxide (BTA): Used in similar applications but with different reactivity and stability profiles.
The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and steric properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
93749-88-3 |
|---|---|
Molekularformel |
C20H24N2O3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1-[4-(diethylamino)phenyl]-N-(4-ethoxycarbonylphenyl)methanimine oxide |
InChI |
InChI=1S/C20H24N2O3/c1-4-21(5-2)18-11-7-16(8-12-18)15-22(24)19-13-9-17(10-14-19)20(23)25-6-3/h7-15H,4-6H2,1-3H3/b22-15- |
InChI-Schlüssel |
GRWDSSVTDTVMEV-JCMHNJIXSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=[N+](/C2=CC=C(C=C2)C(=O)OCC)\[O-] |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=[N+](C2=CC=C(C=C2)C(=O)OCC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


